![molecular formula C17H27N3O3 B2926629 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide CAS No. 2361908-92-9](/img/structure/B2926629.png)
2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide, also known as PACAP-27, is a neuropeptide that plays a vital role in various physiological processes in the body. It was first discovered in 1989 and is known for its ability to regulate the release of hormones and neurotransmitters in the body. The peptide has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer.
作用机制
2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide exerts its effects by binding to specific receptors in the body, including the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. The peptide regulates the release of various hormones and neurotransmitters in the body, including dopamine, norepinephrine, and serotonin. It also has anti-inflammatory effects and regulates the immune response in the body.
Biochemical and Physiological Effects:
2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide has been shown to have a wide range of biochemical and physiological effects in the body. It regulates the release of various hormones and neurotransmitters in the body, including dopamine, norepinephrine, and serotonin. It also has anti-inflammatory effects and regulates the immune response in the body. 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It has also been shown to have cardioprotective effects and has been studied for its potential use in the treatment of cardiovascular diseases such as myocardial infarction and heart failure. 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
实验室实验的优点和局限性
The use of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide in lab experiments has several advantages. The peptide is readily available and can be synthesized using standard SPPS techniques. It is also stable and can be stored for long periods without degradation. 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide has been extensively studied and its effects are well characterized, making it a useful tool for investigating various physiological processes in the body. However, there are also limitations to the use of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide in lab experiments. The peptide is relatively expensive, which can limit its use in large-scale experiments. It also has a relatively short half-life in the body, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide. One area of research is the development of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide analogs with improved pharmacokinetic properties. These analogs could have longer half-lives in the body, making them more useful for in vivo experiments. Another area of research is the investigation of the role of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide in various diseases, including neurological disorders, cardiovascular diseases, and cancer. Further studies are needed to fully understand the potential therapeutic applications of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide in these diseases. Finally, the development of new techniques for the synthesis of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide and its analogs could lead to more efficient and cost-effective methods for producing these peptides.
合成方法
The synthesis of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide involves the use of solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for the synthesis of peptides, which involves the stepwise addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is activated by a coupling reagent and then reacted with the growing peptide chain. The peptide is then cleaved from the resin and purified using various chromatographic techniques.
科学研究应用
2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. The peptide has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It has also been shown to have cardioprotective effects and has been studied for its potential use in the treatment of cardiovascular diseases such as myocardial infarction and heart failure. 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
属性
IUPAC Name |
2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-2-16(22)19-10-6-14(7-11-19)17(23)20-8-3-4-13(5-9-20)12-15(18)21/h2,13-14H,1,3-12H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMRXTHDBDFCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCCC(CC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2926551.png)
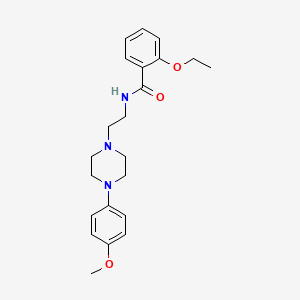
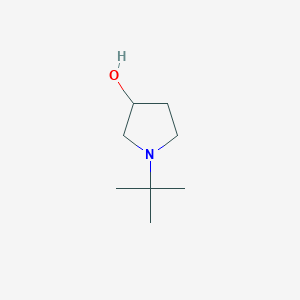
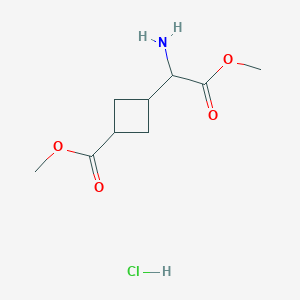
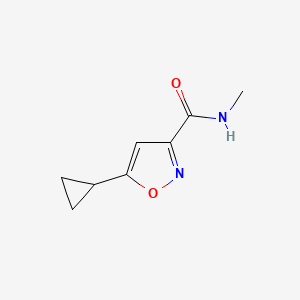
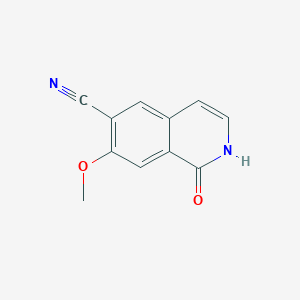
![N-[(1R,2R)-2-Hydroxy-2-methylcyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B2926561.png)
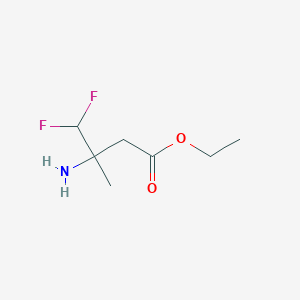
![Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2926567.png)
![Methyl[1-(1-methylcyclopropyl)ethyl]amine](/img/structure/B2926568.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2926569.png)